Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride

Physicochemistry Salt selection Drug substance properties

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic, fluorinated pyrrolidine derivative (molecular formula C8H14ClF2NO2, MW 229.7 g/mol) supplied as a hydrochloride salt. The compound features a pyrrolidine ring with a difluoro-substituted ethyl acetate moiety at the 3-position, placing it within the class of fluorinated heterocyclic building blocks used extensively in medicinal chemistry and agrochemical research.

Molecular Formula C8H14ClF2NO2
Molecular Weight 229.65 g/mol
Cat. No. B13596274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride
Molecular FormulaC8H14ClF2NO2
Molecular Weight229.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCNC1)(F)F.Cl
InChIInChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6-3-4-11-5-6;/h6,11H,2-5H2,1H3;1H
InChIKeyZSXMLNTXAVITOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 2408957-54-8): A Fluorinated Pyrrolidine Building Block with Differentiated Salt and Ester Functionality


Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic, fluorinated pyrrolidine derivative (molecular formula C8H14ClF2NO2, MW 229.7 g/mol) supplied as a hydrochloride salt . The compound features a pyrrolidine ring with a difluoro-substituted ethyl acetate moiety at the 3-position, placing it within the class of fluorinated heterocyclic building blocks used extensively in medicinal chemistry and agrochemical research . Its commercial availability in >98% purity (HPLC) renders it suitable as a synthetic intermediate for the construction of more complex, biologically active molecules.

Hydrochloride salt format supports aqueous reaction workflows
gem-Difluoro scaffold for metabolic stability investigation
Ethyl ester handle for further functionalization and prodrug study

Why Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride Cannot Be Readily Substituted by Its Free Base, Acid, or Non-Fluorinated Analogs


In-class compounds such as the free base (CAS 2114616-60-1), the carboxylic acid (CAS 1780802-00-7), the methyl ester (CAS 1780966-14-4), or non-fluorinated pyrrolidine-3-acetic acid ethyl ester are not functionally interchangeable with the hydrochloride salt. The salt form critically influences aqueous solubility and solid-state stability, directly affecting handling, formulation, and reaction yields in subsequent synthetic steps [1]. The ethyl ester group provides a balance of lipophilicity and lability that differs from the more rapidly hydrolyzed methyl ester or the ionizable free acid, impacting both reactivity and, if the compound is a prodrug or intermediate, the pharmacokinetic profile of downstream products [2]. Furthermore, the gem-difluoro group at the α-position of the acetate enhances metabolic stability and can modulate the pKa of the pyrrolidine nitrogen, effects absent in non-fluorinated analogs [3].

! Free base may not match aqueous solubility and handling of HCl salt, potentially shifting reaction yields.
! Methyl ester analog differs in lipophilicity and hydrolysis rate, which can alter downstream ADME profiles.
! Non-fluorinated pyrrolidine analogs lack the gem-difluoro group, removing metabolic stability context from lead optimization.

Quantitative Differentiation of Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride: Head-to-Head and Cross-Study Evidence


Aqueous Solubility Advantage of the Hydrochloride Salt over the Free Base

The hydrochloride salt form increases aqueous solubility relative to the free base (CAS 2114616-60-1), a well-established principle for amine-containing compounds. While direct experimental solubility data for this exact pair is not publicly available, the class-level log(S) improvement for converting a secondary amine free base to its hydrochloride salt is consistently -2 to -3 log units, translating to a 100- to 1000-fold increase in solubility [1]. This directly impacts the ease of handling, purification, and the ability to conduct aqueous-phase reactions.

Aqueous Solubility
Class-level inference
100–1000× improvement (est.)
Supports aqueous reaction conditions over free base
Class-level solubility relationship for amine HCl salts
Physicochemistry Salt selection Drug substance properties

Higher Lipophilicity of the Ethyl Ester Compared to the Methyl Ester

Based on canonical fragment-based prediction (CLOGP), the ethyl ester derivative (target compound) exhibits higher lipophilicity than its methyl ester analog (CAS 1780966-14-4). The target compound has a predicted logP of approximately 1.0, compared to ~0.5 for the methyl ester, reflecting the additional methylene group [1]. This ~0.5 logP difference corresponds to a ~3-fold increase in partition coefficient, which can enhance membrane permeability of downstream products derived from this intermediate.

Lipophilicity
Cross-study comparable
Ethyl ester CLOGP ≈ 1.0 vs Methyl ester CLOGP ≈ 0.5
Lipophilicity difference may influence downstream ADME profile
Fragment-based prediction; ΔCLOGP ≈ +0.5
Lipophilicity LogP Ester analogs ADME

Metabolic Stability Improvement Conferred by the Gem-Difluoro Group Relative to Non-Fluorinated Analogs

In a published study on neuronal nitric oxide synthase (NOS) inhibitors, the introduction of a gem-difluoro group at a key position increased rat oral bioavailability from essentially 0% (parent compound) to 22% (difluorinated analog) [1]. This class-level effect is attributable to the blocking of oxidative metabolism pathways by fluorine substitution. Applied to the pyrrolidine-3-acetic acid scaffold, the gem-difluoro substitution in the target compound is expected to confer a similar metabolic stability advantage over non-fluorinated ethyl 2-(pyrrolidin-3-yl)acetate (CAS not available).

Metabolic Stability
Class-level inference
22% vs 0% (rat oral F)
Reported metabolic stability improvement context
Based on difluorinated NOS inhibitor study; class-level extrapolation
Metabolic stability Fluorine effect Oxidative metabolism

Purity and Physical Form Advantage of the Crystalline Hydrochloride Salt

Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is supplied as a crystalline solid with a certified purity of ≥98% (HPLC) . In contrast, the free base (CAS 2114616-60-1) is often available as a liquid or low-melting solid, which can complicate accurate weighing, long-term storage, and impurity control. Crystalline hydrochloride salts generally offer superior solid-state stability, minimal hygroscopicity, and ease of handling in parallel synthesis workflows compared to their free base or liquid ester counterparts [1].

Physical Form & Purity
Supplier data
Crystalline solid, ≥98% (HPLC)
Crystalline salt simplifies dispensing and purity control
Class-level handling benefit for automated synthesis
Solid-state chemistry Crystallinity Handling Purity

Prioritized Application Scenarios for Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride in Medicinal Chemistry and Agrochemical Research


Synthesis of Metabolically Stable CX3CR1 or Integrin Antagonists

The gem-difluoro group, as supported by class-level evidence for enhanced metabolic stability [REFS-1 from Section 3, Evidence 3], makes this building block ideally suited for constructing pyrrolidine-based CX3CR1 antagonists. The hydrochloride salt's solubility facilitates amide coupling reactions in typical medicinal chemistry workflows, while the ethyl ester provides a handle for further functionalization or prodrug strategies.

Parallel Synthesis of Fluorinated Screening Libraries

The crystalline, high-purity hydrochloride salt (≥98%) [REFS-1 from Section 3, Evidence 4] is optimal for automated liquid handling and parallel synthesis platforms. Its enhanced aqueous solubility (class-level 100-1000x over free base) [REFS-1 from Section 3, Evidence 1] allows for reactions to be performed in environmentally preferred solvent mixtures, increasing library diversity and reducing purification burden.

Prodrug Optimization via Ester Lipophilicity Tuning

When this building block is incorporated into a final drug candidate, the ethyl ester's 3-fold higher lipophilicity over the methyl ester [REFS-1 from Section 3, Evidence 2] can be exploited to fine-tune oral absorption, while the inherent lability of the ethyl ester allows for conversion to the active carboxylic acid in vivo, making it a strategic intermediate in prodrug design.

Peptidomimetic and Constrained Amino Acid Synthesis

The pyrrolidine core with a difluoro-substituted acetate side chain serves as a constrained, fluorinated analog of γ-aminobutyric acid (GABA) or related neurotransmitters. The crystalline hydrochloride salt form ensures accurate stoichiometry in solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic construction, where the fluorine atoms can also serve as NMR probes for conformational analysis.

Application
Selection Property
Validation Focus
Fluorinated pyrrolidine-based CX3CR1 ligand synthesis
gem-Difluoro metabolic stability context
Metabolite identification & stability assay
Fluorinated screening library parallel synthesis
Crystalline salt for automated dispensing
Solubility and purity in high-throughput workflows
Ester prodrug lipophilicity tuning for oral exposure research
Ethyl ester logP differentiation
In vitro permeability & hydrolysis rate
Constrained fluorinated amino acid analog synthesis
Pyrrolidine core with fluorine NMR probes
Conformational analysis by 19F NMR
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